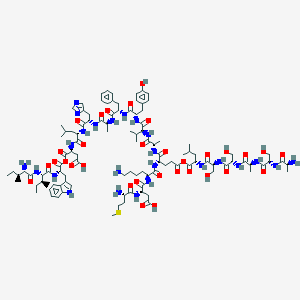
4-Amino-5-Chlor-2,3-Dihydrobenzofuran-7-carbonsäure
Übersicht
Beschreibung
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid belongs to the class of compounds known as benzofurans, which are characterized by a fused benzene and furan ring. This class of compounds is known for their diverse pharmacological activities and applications in material science.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like electrophilic substitution reactions, cyclization of appropriate precursors, or modifications of existing benzofuran compounds. For instance, an electrochemical method has been developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, which could be related to the synthetic approach for the target compound (Senboku, H., Michinishi, J., & Hara, S., 2011).
Wissenschaftliche Forschungsanwendungen
Medizin: Synthese von Prucaloprid
4-Amino-5-Chlor-2,3-Dihydrobenzofuran-7-carbonsäure: wird als Zwischenprodukt bei der Synthese von Prucaloprid verwendet, einem selektiven Serotonin (5-HT4)-Rezeptoragonisten . Prucaloprid ist wirksam bei der Behandlung chronischer Verstopfung und in Europa zur Anwendung zugelassen. Seine Rolle bei der Synthese solcher Therapeutika unterstreicht seine Bedeutung bei der Entwicklung von gastrointestinalen Behandlungen.
Materialwissenschaft: Reagenz in der chemischen Forschung
Diese Verbindung wird als Reagenz in der chemischen Forschung eingesetzt, was die Entwicklung neuer Materialien mit spezifischen Eigenschaften umfassen kann . Seine Rolle kann entscheidend sein bei der Synthese von Polymeren oder anderen fortschrittlichen Materialien, die eine präzise organische Synthese erfordern.
Wirkmechanismus
Target of Action
The primary target of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is the 5-HT4 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that is primarily found in the colon, upper gastrointestinal tract, and brain . It plays a crucial role in the regulation of the neurotransmitter serotonin, which affects mood, appetite, and sleep .
Mode of Action
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid acts as an agonist at the 5-HT4 receptor . This means that it binds to this receptor and activates it, thereby increasing the action of serotonin . This can lead to a variety of physiological effects, depending on the specific location of the 5-HT4 receptors .
Biochemical Pathways
Upon activation of the 5-HT4 receptor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can affect several biochemical pathways. One of the most significant is the serotonergic pathway , which involves the synthesis, release, and reuptake of serotonin . By acting as an agonist at the 5-HT4 receptor, this compound can increase the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Pharmacokinetics
Given its structural similarity to other 5-ht4 receptor agonists, it is likely to be well-absorbed following oral administration, and metabolized primarily by the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual differences in metabolism .
Result of Action
The activation of the 5-HT4 receptor by 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can have several molecular and cellular effects. In the gastrointestinal tract, it can stimulate gut motility, making it potentially useful for the treatment of conditions like chronic constipation . In the brain, it may have effects on mood and cognition, although these effects are less well-understood .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123654-26-2 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in pharmaceutical chemistry?
A1: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is not a pharmaceutical itself but serves as a crucial building block in the synthesis of Prucalopride Monosuccinate []. Prucalopride Monosuccinate is a medication used to treat chronic constipation. Understanding the synthesis of this acid is vital for developing efficient production methods for Prucalopride.
Q2: The research paper mentions an overall yield of about 10% for Prucalopride Monosuccinate synthesis. What are the implications of this yield, and what future research directions could improve it?
A2: A 10% overall yield, while successful in synthesizing the target compound, suggests potential for improvement in the synthesis process []. Future research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)



